molecular formula C13H9N3O3S B2996141 (2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile CAS No. 306735-80-8

(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile

Cat. No.: B2996141
CAS No.: 306735-80-8
M. Wt: 287.29
InChI Key: WNSSSNMBILXXBL-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a 5-nitrofuran moiety, a privileged structure in antimicrobial development known to be activated by bacterial nitroreductase enzymes, generating reactive intermediates that damage critical bacterial components such as DNA and proteins . This mechanism is exploited by several clinical antibiotics, including nitrofurantoin and furazolidone . The compound's structure also features a thiazole ring, a heterocycle common in various therapeutic agents, further diversified by a cyclopropyl substituent. The α,β-unsaturated nitrile system (prop-2-enenitrile) can act as a Michael acceptor, potentially enabling covalent interactions with biological nucleophiles, such as cysteine thiols in enzyme active sites. This reactivity profile is a key feature in modern covalent inhibitor design . While direct biological data for this specific molecule may be limited, its core pharmacophores suggest significant potential for investigating new antibacterial scaffolds, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and metronidazole-resistant Helicobacter pylori , where nitrofuran-based hybrids have demonstrated potent activity . Researchers can leverage this compound as a core structure in medicinal chemistry programs aimed at developing novel anti-infective agents, studying structure-activity relationships, or exploring new mechanisms of action against multi-drug resistant bacteria. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c14-6-9(5-10-3-4-12(19-10)16(17)18)13-15-11(7-20-13)8-1-2-8/h3-5,7-8H,1-2H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSSSNMBILXXBL-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CSC(=N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound shares structural similarities with other α,β-unsaturated acrylonitriles, particularly those bearing heteroaromatic substituents. Below is a comparative analysis:

Compound Key Substituents HOMO-LUMO Gap (eV) Notable Properties Reference
(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile (Target) 4-cyclopropylthiazole, 5-nitrofuran Not reported Predicted strong electron-withdrawing effects from nitro group; potential π-π interactions. N/A
(2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I) Diphenylamino, pyridin-3-yl 2.8–3.1 Dual conformers (anti/syn) in solid state; strong π-π interactions observed .
(2Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile (Compound III) Carbazole, pyridin-2-yl 3.0–3.3 Solvent-dependent luminescence; high thermal stability .
(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile (Analog) 4-cyclopropylthiazole, 4-fluorophenyl Not reported Fluorine substituent enhances lipophilicity; limited solubility in polar solvents .

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 5-nitrofuran group in the target compound introduces stronger electron-withdrawing effects compared to the diphenylamino group in Compound I or the carbazole in Compound III. This may reduce the HOMO-LUMO gap (if measured) and enhance redox activity, making the target compound more reactive in charge-transfer processes .

Conformational Flexibility:

  • Unlike Compound I, which exhibits anti/syn conformers due to solvent interactions, the rigid nitrofuran and thiazole groups in the target compound likely restrict conformational flexibility, favoring a single stable conformation .

Solubility and Bioactivity: The nitro group in the target compound may improve solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) compared to the 4-fluorophenyl analog, which is more lipophilic .

Crystallographic and Computational Insights

  • Packing Behavior: Compounds with diphenylamino groups (e.g., Compound I) exhibit strong π-π interactions in the solid state, whereas the target compound’s nitro and nitrile groups may promote hydrogen bonding (e.g., C≡N···H–O or N–O···H–C), though this requires experimental validation .
  • DFT Calculations: For analogous compounds, DFT studies in solvents like chloroform and methanol reveal solvent-polarity-dependent stabilization of frontier orbitals. The target compound’s nitro group may amplify solvatochromic effects compared to non-nitro derivatives .

Q & A

Q. How can researchers resolve conflicting data from XRD and NMR regarding stereochemical assignments?

  • Methodology : Re-examine crystal purity (e.g., PXRD for phase homogeneity) and NMR solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6). Use NOESY/ROESY to probe spatial proximities in solution. For XRD, ensure thermal ellipsoid models account for disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.